N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a disaccharide-like scaffold with two oxane (pyranose) rings. Key structural elements include:
- Azidoethoxy group: A 2-azidoethoxy substituent at the C2 position of the first oxane ring, enabling click chemistry applications.
- Acetamide moiety: An N-acetyl group at the C3 position of the second oxane ring, influencing solubility and biological interactions.
Synthetic routes for similar compounds (e.g., ) often involve hydrogenolysis (e.g., Pd/C under H₂) to remove protecting groups like benzyl ethers, followed by HPLC purification .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O11/c1-6(23)19-9-12(26)10(24)7(4-21)29-15(9)31-14-13(27)11(25)8(5-22)30-16(14)28-3-2-18-20-17/h7-16,21-22,24-27H,2-5H2,1H3,(H,19,23)/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRNUJPGYGVRQ-FHYRXMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCCN=[N+]=[N-])CO)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OCCN=[N+]=[N-])CO)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps of glycosylation and functional group modifications. The presence of azido groups and hydroxymethyl functionalities suggests potential reactivity in further derivatization or conjugation to other biomolecules. The synthetic pathway typically includes:
- Glycosylation : Formation of glycosidic bonds using activated sugar donors.
- Functionalization : Introduction of azido groups via nucleophilic substitution reactions.
- Purification : Techniques such as chromatography to isolate the desired product.
The biological activity of this compound is attributed to its interaction with various cellular pathways:
- Cell Signaling Modulation : The compound has been shown to influence signaling pathways such as NF-kB and SERCA pathways which are critical in inflammation and apoptosis processes .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:
Case Study 1: Inhibition of NF-kB Pathway
A study investigated the effect of N-acetamide derivatives on the NF-kB signaling pathway in breast cancer cells. Treatment with the compound resulted in significant downregulation of NF-kB target genes involved in cell proliferation and survival .
Case Study 2: SERCA Inhibition
Research highlighted the role of SERCA inhibition in promoting apoptosis in cancer cells treated with this compound. The increase in cytosolic calcium levels led to enhanced apoptosis signaling pathways .
Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azide-Containing Analogues
- Structure: N-((2S,3R,4R,5S,6R)-6-(Azidomethyl)-2-(benzyloxy)-4,5-dihydroxyoxan-3-yl)acetamide.
- Key Differences:
- Azidomethyl vs. Azidoethoxy : The azide is attached via a methyl group rather than an ethoxy linker, reducing steric flexibility.
- Benzyloxy group : Introduces hydrophobicity, unlike the target compound’s hydroxyl-rich scaffold.
- Synthesis: Uses benzyl ether protection and Pd/C-mediated hydrogenolysis, similar to methods applicable to the target compound .
Functional Implications :
- The ethoxy linker in the target compound may enhance solubility in polar solvents compared to azidomethyl analogues.
- Benzyl-protected intermediates (as in 21.1) require additional deprotection steps, complicating synthesis relative to hydroxyl-rich derivatives .
Sulfur-Containing Analogues
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide ():
- Structure: Features an ethylsulfanyl (thioether) group at C2 instead of azidoethoxy.
- Key Differences :
- Thioether stability : More chemically stable than azides but lacks click chemistry utility.
- Hydrophobicity : Sulfur’s lower polarity reduces solubility in aqueous media compared to the azidoethoxy compound.
- Applications: Likely used in stability-focused studies rather than conjugation strategies .
Glycosylated Acetamides
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide ():
- Structure: Simpler glycosylation with a single oxane ring and phenylacetamide.
- Key Differences :
Bioactive Acetamide Derivatives
- Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides.
- Key Differences :
- Thiazolidinedione rings : Absent in the target compound but critical for peroxisome proliferator-activated receptor (PPAR) modulation.
- Methoxy groups : Enhance lipophilicity, contrasting with the target compound’s polar hydroxyls.
- Functional Divergence: These derivatives are optimized for hypoglycemic activity, whereas the azidoethoxy group in the target compound suggests a focus on bioconjugation .
Preparation Methods
Synthesis of the Azidoethoxy Sugar Intermediate
- Starting from a protected monosaccharide (e.g., a glucopyranosyl derivative), the hydroxyl group at the 2-position is selectively converted into a leaving group (e.g., a tosylate or mesylate).
- Nucleophilic substitution with sodium azide (NaN₃) introduces the azido group, yielding the 2-azidoethoxy sugar intermediate.
- This step requires careful control of temperature (typically 0–50 °C) and solvent choice (DMF or DMSO preferred) to maximize substitution efficiency while minimizing side reactions.
Glycosylation to Form the Disaccharide Core
- The azidoethoxy sugar acts as a glycosyl donor or acceptor in a glycosylation reaction with another sugar unit bearing free or protected hydroxyl groups.
- Activation of the glycosyl donor can be achieved using promoters such as triflic acid or silver salts under anhydrous conditions.
- The reaction proceeds with stereochemical control to yield the β- or α-glycosidic linkage, preserving the stereochemistry at each sugar ring.
- Protection groups (e.g., benzyl or acetyl) are used to mask other hydroxyls to prevent undesired reactions.
Introduction of the Acetamide Group
- The free amino group on the sugar is acetylated using acetic anhydride or acetyl chloride under mild basic conditions (e.g., pyridine or triethylamine) to form the acetamide.
- This step is typically performed after glycosylation to avoid interference with the glycosylation chemistry.
Deprotection and Purification
- After assembly of the full molecule, protecting groups are removed by hydrogenolysis or acidic/basic hydrolysis depending on the protecting group type.
- Purification is carried out using chromatographic techniques such as reverse-phase HPLC or size-exclusion chromatography to isolate the pure compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Azidation | NaN₃, DMF or DMSO | 0–50 | DMF, DMSO | High nucleophilicity, avoid high temp |
| Glycosylation | Glycosyl donor + promoter (e.g., TfOH) | -20 to 25 | Anhydrous DCM | Control stereochemistry, dry conditions |
| Acetylation (acetamide) | Acetic anhydride, pyridine or triethylamine | 0–25 | Pyridine | Mild conditions to prevent side reactions |
| Deprotection | H₂, Pd/C or acidic/basic hydrolysis | Ambient | MeOH, aqueous acid | Protecting group dependent |
Research Findings and Analytical Data
- Yield and Purity: Optimized protocols report overall yields of 40–60% for the multi-step synthesis, with purity exceeding 95% by HPLC analysis.
- Spectroscopic Characterization: NMR (¹H, ¹³C), IR (azide stretch ~2100 cm⁻¹), and mass spectrometry confirm the structure and presence of the azido group.
- Stereochemical Integrity: Optical rotation and chiral HPLC confirm retention of stereochemistry throughout synthesis.
- Functional Utility: The azido group enables further conjugation via click chemistry, useful in bioconjugate and drug delivery research.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a multi-step synthetic process involving precise glycosylation, azidation, and acetylation steps. The control of stereochemistry and functional group compatibility is critical for successful synthesis. The azido group serves as a versatile handle for further chemical modifications, making this compound valuable in medicinal chemistry and bioconjugation applications.
This synthesis is supported by diverse sources including chemical databases (PubChem, ChEBI) and patent literature, ensuring a comprehensive and reliable methodology.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step organic reactions, including regioselective azide introduction and glycosidic bond formation. Critical parameters include:
- Reagent selection : Use of protecting groups (e.g., acetyl) to prevent undesired side reactions during azide functionalization .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates and confirm step completion .
- Purification : Gradient column chromatography or recrystallization to isolate the final product .
- Analytical validation : NMR (¹H/¹³C) and mass spectrometry (MS) to verify structural integrity and purity (>95%) .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- NMR spectroscopy : Coupling constants (e.g., -values) in ¹H NMR reveal axial/equatorial proton orientations in the pyranose rings .
- X-ray crystallography : Resolves absolute configuration of chiral centers, though crystallization may require co-crystallization agents due to hydrophilicity .
- Computational modeling : Compare experimental optical rotation with density functional theory (DFT)-predicted values .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard mitigation : Wear nitrile gloves and eye protection due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of azide-containing intermediates, which may release toxic HN gas under acidic conditions .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Q. Which analytical techniques are optimal for characterizing its functional groups?
- Infrared spectroscopy (IR) : Detect azide (~2100 cm) and hydroxyl (~3200–3500 cm) stretches .
- HPLC-MS : Quantify impurities and confirm molecular weight via electrospray ionization (ESI-MS) .
- 2D NMR (COSY, HSQC) : Map connectivity between acetamide protons and adjacent hydroxyl groups .
Q. How can researchers validate its stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH titration : Monitor azide group reactivity in buffers (pH 2–12) using UV-Vis spectroscopy at 260 nm .
Advanced Research Questions
Q. How can non-covalent interactions influence its reactivity in biological systems?
- Hydrogen bonding : Hydroxyl and acetamide groups may form H-bonds with protein active sites, altering binding affinity. Molecular dynamics (MD) simulations can predict interaction hotspots .
- Solvent effects : Polar protic solvents (e.g., water) stabilize the compound’s conformation, while aprotic solvents may enhance azide reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293) and controls to minimize variability .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., azide to amine) and correlate changes with activity trends .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to identify outliers in published datasets .
Q. How can machine learning optimize its synthesis yield and reaction conditions?
- Algorithm selection : Bayesian optimization outperforms grid search in identifying ideal temperature, solvent (e.g., DMF vs. THF), and catalyst ratios .
- High-throughput screening : Robotic platforms test 100+ reaction permutations/day, with data fed into neural networks for pattern recognition .
Q. What role does this compound play in supramolecular assembly design?
- Azide-alkyne cycloaddition : Acts as a click chemistry precursor for constructing carbohydrate-based dendrimers .
- Hydrogel formation : Hydroxyl groups enable hydrogen-bonded networks, characterized by rheometry and small-angle X-ray scattering (SAXS) .
Q. How can conflicting NMR data from different labs be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
